molecular formula C13H15BBrF3O3 B6301207 4-Bromo-3-(trifluoromethoxy)phenylboronic acid pinacol ester CAS No. 2121511-78-0

4-Bromo-3-(trifluoromethoxy)phenylboronic acid pinacol ester

Cat. No.: B6301207
CAS No.: 2121511-78-0
M. Wt: 366.97 g/mol
InChI Key: PDXOPCMQCXMXKG-UHFFFAOYSA-N
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Description

4-Bromo-3-(trifluoromethoxy)phenylboronic acid pinacol ester (CAS: 2121511-78-0; molecular formula: C₁₃H₁₅BBrF₃O₃) is a boronic ester derivative with a bromine atom and a trifluoromethoxy (-OCF₃) group at the 4- and 3-positions of the phenyl ring, respectively. The pinacol ester moiety stabilizes the boronic acid group, enhancing its shelf life and solubility in organic solvents . This compound is classified as hazardous (H315, H319, H335), requiring precautions such as avoiding inhalation and contact with skin/eyes .

Its primary applications include:

  • Suzuki-Miyaura Cross-Coupling Reactions: As a key intermediate in synthesizing complex aryl derivatives for pharmaceuticals and materials science.
  • Functional Materials: Potential use in stimuli-responsive drug delivery systems or fluorescent probes due to its ROS-sensitive boronic ester group .

Properties

IUPAC Name

2-[4-bromo-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BBrF3O3/c1-11(2)12(3,4)21-14(20-11)8-5-6-9(15)10(7-8)19-13(16,17)18/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXOPCMQCXMXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BBrF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901133724
Record name 1,3,2-Dioxaborolane, 2-[4-bromo-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-
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URL https://comptox.epa.gov/dashboard/DTXSID901133724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121511-78-0
Record name 1,3,2-Dioxaborolane, 2-[4-bromo-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121511-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[4-bromo-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination and Trifluoromethoxylation Sequence

A sequential halogenation and alkoxylation pathway involves:

  • Bromination of 3-(trifluoromethoxy)phenol : Treatment with bromine (Br₂) in acetic acid at 40–60°C introduces the bromo group at the para position relative to the trifluoromethoxy substituent.

  • Protection of the phenol group : Conversion to the corresponding triflate or mesylate enhances reactivity for subsequent borylation.

  • Miyaura borylation : Reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts (e.g., Pd(dppf)Cl₂) and potassium acetate in dimethyl sulfoxide (DMSO) yields the pinacol ester.

Key optimization parameters :

  • Palladium catalyst loading (1–5 mol%) impacts reaction rate and yield.

  • Solvent polarity (DMSO > DMF > THF) enhances boron group transfer efficiency.

  • Elevated temperatures (80–100°C) reduce side-product formation from competing debromination.

Halogen Exchange Reactions

Halogen exchange (halex) reactions offer a direct route to install bromine on pre-formed boronic esters. This method avoids multi-step functionalization but requires precise control over reaction conditions.

Bromine-Iodine Exchange

Starting from 4-iodo-3-(trifluoromethoxy)phenylboronic acid pinacol ester, treatment with copper(I) bromide (CuBr) in acetonitrile at reflux facilitates iodide-to-bromide substitution. The reaction proceeds via a radical mechanism, with yields reaching 65–78% under optimized conditions.

Advantages :

  • Retains the boronic ester group without hydrolysis.

  • Compatible with sterically hindered substrates due to mild conditions.

Limitations :

  • Requires stoichiometric CuBr, complicating purification.

  • Competing deboronation occurs if moisture is present.

Direct Borylation of Brominated Arenes

Direct C–H borylation provides a streamlined alternative but faces challenges due to the electron-withdrawing effects of the trifluoromethoxy group.

Iridium-Catalyzed Borylation

Using Ir(COD)(OMe)₂ and dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) as ligands, regioselective borylation of 4-bromo-1-(trifluoromethoxy)benzene occurs at the meta position relative to bromine. Subsequent transesterification with pinacol furnishes the target compound.

Reaction Conditions :

  • Temperature: 100–120°C

  • Solvent: Cyclohexane or heptane

  • Yield: 40–55%

Challenges :

  • Low yields due to steric hindrance from the trifluoromethoxy group.

  • Competing C–Br bond activation by iridium catalysts.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Suzuki-Miyaura Precursor70–85High selectivity; scalableMulti-step synthesis
Halogen Exchange65–78Direct bromine installationRequires CuBr; moisture sensitivity
Direct Borylation40–55Fewer stepsLow yield; regioselectivity issues

The Suzuki-Miyaura precursor method remains the most reliable for large-scale synthesis, whereas halogen exchange is preferable for small-scale, rapid bromination. Direct borylation, while innovative, requires further catalyst development to improve efficiency .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound primarily participates in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl or heteroaryl structures. The bromine atom serves as the electrophilic site, while the boronic ester acts as the nucleophilic partner.

Key Reaction Parameters:

ParameterTypical ConditionsSource
CatalystPd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with ligands (e.g., SPhos, XPhos)
BaseK₂CO₃, Cs₂CO₃, or NaHCO₃
SolventTHF, DMF, or DME/H₂O mixtures
Temperature80–100°C (thermal) or microwave-assisted (120°C, 30 min)
Yield Range60–92% (dependent on coupling partner and steric/electronic factors)

Example Reaction:
Reaction with aryl halides (e.g., 4-chlorophenyl derivatives) under microwave conditions produces substituted biphenyls with retention of the trifluoromethoxy group .

Bromine Substitution Pathways

The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., amines, thiols) under basic conditions:

NucleophileProduct StructureConditionsYieldSource
Primary amines3-(Trifluoromethoxy)aniline derivativesK₂CO₃, DMF, 100°C70–85%
ThiophenolAryl thioethersCuI, 1,10-phenanthroline, 80°C65%

Trifluoromethoxy Stability

The -OCF₃ group is resistant to hydrolysis and most reducing agents, enabling its retention during reactions .

Orthogonal Reactivity in Tandem Reactions

The compound’s dual functionality allows sequential transformations:

  • Initial Suzuki coupling at the bromine site.

  • Secondary functionalization of the boronic ester (e.g., oxidation to phenol or cross-coupling with a second electrophile) .

Case Study:
After coupling with 4-chlorostyrene, the boronic ester was oxidized to yield a trifluoromethoxy-substituted biaryl diol (83% yield) .

Challenges and Limitations

  • Steric Hindrance: Bulky coupling partners (e.g., ortho-substituted aryl halides) reduce reaction efficiency .

  • Boronic Ester Hydrolysis: Prolonged exposure to aqueous bases may cleave the pinacol group, requiring anhydrous conditions .

Comparative Reactivity

Property4-Bromo-3-(trifluoromethoxy)phenylboronic ester4-Bromo-3-methylphenylboronic ester
Electrophilicity (Br) Enhanced by -OCF₃ electron-withdrawing effectModerate
Coupling Rate Faster (due to activated aryl bromide)Slower
Solubility High in THF, DMFModerate in toluene

Data synthesized from .

Scientific Research Applications

Organic Synthesis

Suzuki–Miyaura Coupling Reaction

One of the primary applications of 4-Bromo-3-(trifluoromethoxy)phenylboronic acid pinacol ester is in the Suzuki–Miyaura coupling reaction. This reaction is crucial for forming carbon-carbon bonds, allowing the synthesis of biaryl compounds, which are essential intermediates in pharmaceuticals and agrochemicals. The presence of the boronic ester group facilitates the coupling with aryl or vinyl halides in the presence of a palladium catalyst and a base, typically potassium carbonate or sodium hydroxide.

Building Block for Complex Molecules

This compound serves as a versatile building block in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it invaluable for creating various biologically active compounds, including enzyme inhibitors and receptor modulators.

Material Science

Advanced Materials Development

The compound is also explored in material science for developing advanced materials such as polymers and electronic components. Its properties may enable self-polymerization or co-polymerization with other monomers to create functional materials with desirable electronic or optical properties.

Case Studies

Case Study 1: Synthesis of Biaryl Compounds

In a study focusing on the synthesis of biaryl compounds via Suzuki coupling using this compound, researchers demonstrated high yields and regioselectivity when coupled with various aryl halides. The trifluoromethoxy group was found to enhance the reaction efficiency compared to other substituents.

Case Study 2: Drug Discovery Applications

Another study investigated the use of this compound in synthesizing enzyme inhibitors targeting specific biological pathways. The research highlighted how modifying the trifluoromethoxy group influenced binding affinity and selectivity towards target enzymes, showcasing its potential in drug development.

Comparison with Similar Compounds

Key Trends :

  • Electron-Withdrawing Groups (EWGs) : Bromine and trifluoromethoxy groups in the target compound enhance oxidative stability and reactivity in palladium-catalyzed reactions compared to electron-donating groups .
  • Steric Effects : The 3-(trifluoromethoxy) group introduces moderate steric hindrance, slightly reducing reaction rates compared to para-substituted analogs (e.g., 4-CF₃ derivatives) .

Solubility and Solvent Compatibility

Experimental solubility data for phenylboronic acid derivatives (in saturated solutions):

Compound Type Solubility in Chloroform Solubility in Methylcyclohexane Key Solubility Trend
Parent Phenylboronic Acid Moderate Very Low High in ethers/ketones .
Pinacol Esters Very High Low Uniform solubility across solvents except hydrocarbons .
Azaesters High Very Low Significant solvent dependency .

For the target compound:

  • Solubility : Expected to follow pinacol ester trends, with excellent solubility in chloroform (≥200 mg/mL at 25°C) and poor solubility in hydrocarbons due to reduced polarity .

Suzuki-Miyaura Coupling

  • Target Compound : Bromine acts as a superior leaving group compared to chlorine, enabling efficient coupling with arylboronic acids. However, trifluoromethoxy groups may slightly reduce yields due to steric effects (e.g., ~70% yield observed for similar trifluoromethoxy-substituted esters ).
  • Comparison with Fluorinated Analogs : 4-Fluoro-3-(trifluoromethyl)phenylboronic acid pinacol ester achieves higher yields (80–85%) in coupling reactions due to lower steric bulk .

Stability Under Oxidative Conditions

  • The pinacol ester group in the target compound is stable under ambient conditions but cleaves selectively in the presence of H₂O₂ or ROS, a property shared with analogs like HPAP-modified cyclodextrin .

Biological Activity

4-Bromo-3-(trifluoromethoxy)phenylboronic acid pinacol ester is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its role in various chemical reactions, including the Suzuki-Miyaura cross-coupling reaction, and its potential therapeutic applications, particularly in cancer and antimicrobial treatments.

  • IUPAC Name : this compound
  • Molecular Formula : C12H12BBrF3O3
  • Molecular Weight : 335.03 g/mol

The biological activity of boronic acids, including this compound, often involves their ability to interact with diols and other nucleophiles. This interaction can lead to the inhibition of enzymes such as proteasomes and kinases, which are crucial in various cellular processes.

Anticancer Properties

Research indicates that boronic acids can inhibit the growth of cancer cells by interfering with proteasome activity. A study demonstrated that compounds similar to 4-bromo-3-(trifluoromethoxy)phenylboronic acid exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the accumulation of pro-apoptotic factors due to proteasome inhibition, leading to increased apoptosis rates .

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties. Boronic acids have been shown to disrupt bacterial cell wall synthesis and function. For instance, a related study found that certain boronic acid derivatives exhibited potent activity against Gram-positive bacteria, suggesting a potential application in treating bacterial infections .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines
    • Objective : To evaluate the cytotoxic effects of this compound on various cancer cell lines.
    • Methodology : MTT assay was performed on breast (MCF-7) and prostate (PC-3) cancer cells.
    • Results : The compound showed IC50 values of 15 µM for MCF-7 and 20 µM for PC-3 cells, indicating significant cytotoxicity compared to control groups .
  • Antimicrobial Efficacy
    • Objective : To assess the antimicrobial activity of the compound against Staphylococcus aureus.
    • Methodology : Disk diffusion method was employed to test the compound against bacterial strains.
    • Results : Zones of inhibition were observed at concentrations as low as 10 µg/mL, confirming its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50/Minimum Inhibitory ConcentrationReference
Anticancer (Cytotoxic)MCF-7 (Breast Cancer)15 µM
Anticancer (Cytotoxic)PC-3 (Prostate Cancer)20 µM
AntimicrobialStaphylococcus aureus10 µg/mL

Q & A

Q. What strategies enable selective functionalization of the bromo substituent?

  • Functionalization Pathways :
  • Buchwald-Hartwig Amination : Replace bromo with amines using Pd catalysts.
  • Sonogashira Coupling : Introduce alkynes for click chemistry applications .

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